molecular formula C18H21N3O3S B2385034 N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946237-80-5

N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No.: B2385034
CAS No.: 946237-80-5
M. Wt: 359.44
InChI Key: ZXHCNCNTEPHWSS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazolo[3,2-a]pyrimidin-3-yl group attached to an acetamide moiety, which is further connected to a 4-methoxyphenethyl group. Its intricate structure suggests a range of chemical and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidin-3-yl core This can be achieved through cyclization reactions involving appropriate precursors such as thiazolium salts and aldehydes

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed:

  • Oxidation: Formation of hydroxyl groups or carbonyl compounds.

  • Reduction: Reduction of nitro groups to amines or carbonyl groups to alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored in enzyme inhibition studies or as a ligand for receptor binding assays.

  • Medicine: Potential therapeutic applications could be investigated, particularly in the development of new drugs.

  • Industry: It may find use in the production of specialty chemicals or as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to modulation of biochemical pathways. Molecular targets could include enzymes involved in metabolic processes or signaling pathways relevant to disease states.

Comparison with Similar Compounds

  • N-(4-methoxyphenethyl)acetamide: Similar structure but lacks the thiazolo[3,2-a]pyrimidin-3-yl group.

  • N-(4-methoxyphenethyl)propionamide: Similar core structure with a different acyl group.

  • N-(4-methoxyphenethyl)benzamide: Similar phenethyl group but different amide functionality.

Uniqueness: The presence of the thiazolo[3,2-a]pyrimidin-3-yl group in this compound distinguishes it from its analogs, potentially leading to unique chemical and biological properties.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(6-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c1-12-10-20-18-21(17(12)23)14(11-25-18)9-16(22)19-8-7-13-3-5-15(24-2)6-4-13/h3-6,10,14H,7-9,11H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHCNCNTEPHWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)C(CS2)CC(=O)NCCC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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